molecular formula C26H20ClF4N3O4 B12218899 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

Cat. No.: B12218899
M. Wt: 549.9 g/mol
InChI Key: NAXDGNUAFTZODA-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is a complex organic compound belonging to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with various functional groups, including amino, methoxy, trifluoromethyl, chloro, and fluorobenzyl groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone with guanidine or its derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino group at the 2-position and the chloro-fluorobenzyl group at the 5-position can be carried out using nucleophilic substitution reactions.

    Final Coupling: The phenol group is introduced through etherification reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, forming corresponding oxides and nitroso derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted pyrimidines with altered functional groups.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and chloro-fluorobenzyl groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidine Derivatives: Compounds like 2-amino-4,6-dimethylpyrimidine and 2-amino-4-chloro-6-methylpyrimidine share structural similarities.

    Phenol Derivatives: Compounds such as 4-chloro-2-fluorophenol and 3,4-dimethoxyphenol have similar functional groups.

Uniqueness

The uniqueness of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol lies in its combination of diverse functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C26H20ClF4N3O4

Molecular Weight

549.9 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C26H20ClF4N3O4/c1-36-20-8-4-13(9-21(20)37-2)22-23(33-25(32)34-24(22)26(29,30)31)17-7-6-16(11-19(17)35)38-12-14-3-5-15(28)10-18(14)27/h3-11,35H,12H2,1-2H3,(H2,32,33,34)

InChI Key

NAXDGNUAFTZODA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)OC

Origin of Product

United States

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